molecular formula C11H16ClN B13704518 3-(2,5-Dimethylphenyl)azetidine Hydrochloride

3-(2,5-Dimethylphenyl)azetidine Hydrochloride

Cat. No.: B13704518
M. Wt: 197.70 g/mol
InChI Key: GJMXBYCGNAOCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,5-dimethylphenyl group attached to the azetidine ring, and it is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)azetidine Hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.

    Attachment of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced through nucleophilic substitution reactions, where a suitable precursor such as 2,5-dimethylphenyl halide reacts with the azetidine ring.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: N-oxides of 3-(2,5-Dimethylphenyl)azetidine.

    Reduction: Saturated amines derived from the azetidine ring.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Dimethylphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without the 2,5-dimethylphenyl group.

    Aziridine: A three-membered nitrogen-containing ring with similar reactivity but different ring strain and stability.

    Pyrrolidine: A five-membered nitrogen-containing ring with different chemical properties and applications.

Uniqueness

3-(2,5-Dimethylphenyl)azetidine Hydrochloride is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)azetidine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-8-3-4-9(2)11(5-8)10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H

InChI Key

GJMXBYCGNAOCEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.